2-(Aminomethyl)-6-fluorophenol hydrochloride

説明

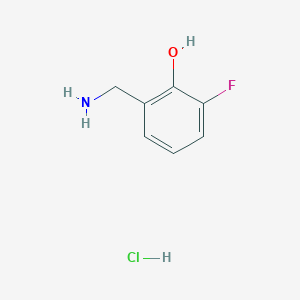

2-(Aminomethyl)-6-fluorophenol hydrochloride is a fluorinated aromatic compound featuring an aminomethyl (-CH₂NH₂) group at the 2-position and a fluorine atom at the 6-position of the phenol ring, with a hydrochloride counterion. Fluorine’s high electronegativity and small atomic radius often enhance metabolic stability and bioavailability in pharmaceuticals, making this compound of interest in drug development .

特性

IUPAC Name |

2-(aminomethyl)-6-fluorophenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-3-1-2-5(4-9)7(6)10;/h1-3,10H,4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAWADNUWRPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2061979-65-3 | |

| Record name | 2-(aminomethyl)-6-fluorophenol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-fluorophenol hydrochloride typically involves the reaction of 6-fluoro-2-nitrophenol with formaldehyde and ammonium chloride under acidic conditions. The nitro group is reduced to an amino group, followed by the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound often utilize catalytic hydrogenation for the reduction step, ensuring high yield and purity. The process is optimized for large-scale production by controlling temperature, pressure, and catalyst concentration .

化学反応の分析

Types of Reactions: 2-(Aminomethyl)-6-fluorophenol hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted phenols.

科学的研究の応用

2-(Aminomethyl)-6-fluorophenol hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(Aminomethyl)-6-fluorophenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

Structural and Molecular Comparisons

The table below compares key parameters of 2-(aminomethyl)-6-fluorophenol hydrochloride with its closest analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituents at Position 6 |

|---|---|---|---|---|

| This compound* | C₇H₈ClFNO | 176.5 (calculated) | Not available | Fluorine |

| 2-(Aminomethyl)-6-methoxyphenol hydrochloride | C₈H₁₂ClNO₂ | 189.64 | 141803-91-0 | Methoxy (-OCH₃) |

| 2-(Aminomethyl)-6-methylphenol hydrochloride | C₈H₁₂ClNO | 173.64 | 1956330-87-2 | Methyl (-CH₃) |

| 2-Amino-6-chlorophenol | C₆H₆ClNO | 159.57 | 38191-33-2 | Chlorine (-Cl) |

Substituent Effects on Physicochemical Properties

- Fluorine (Target Compound) : Enhances lipophilicity (logP) and metabolic stability due to its electronegativity and resistance to oxidative degradation. Likely improves blood-brain barrier penetration compared to bulkier substituents .

- Its bulkiness could sterically hinder interactions with biological targets .

- Methyl (C₈H₁₂ClNO): Hydrophobic and sterically demanding, the methyl group may enhance membrane permeability but reduce aqueous solubility.

- Chlorine (C₆H₆ClNO): Chlorine’s larger atomic size and polarizability increase molecular weight and may contribute to higher toxicity, as seen in halogenated phenols. However, it is less electronegative than fluorine, reducing electronic effects on the aromatic ring .

生物活性

2-(Aminomethyl)-6-fluorophenol hydrochloride, a compound with the molecular formula CHClFNO, is gaining attention in medicinal chemistry due to its notable biological activities. This article delves into its biological properties, synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a phenolic structure with an aminomethyl group and a fluorine atom attached to the aromatic ring. This unique configuration enhances its chemical reactivity and biological activity. It typically appears as a white crystalline powder and is soluble in water.

| Property | Value |

|---|---|

| Molecular Formula | CHClFNO |

| Molecular Weight | 177.60 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

In Vitro Studies

Research indicates that this compound exhibits significant biological properties , including:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various cell lines.

- Antibacterial Properties : It demonstrates effectiveness against several bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Potential : In vitro studies have indicated that it can inhibit the proliferation of cancer cells, particularly in sensitive cell lines .

The mechanisms underlying these activities are believed to involve interactions with biological targets through hydrogen bonding and electrostatic interactions facilitated by the aminomethyl group. The presence of the fluorine atom is thought to enhance stability and binding affinity, contributing to its therapeutic effects.

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. It was found to induce apoptosis at low concentrations, demonstrating a biphasic dose-response relationship similar to other fluorinated compounds .

- Antibacterial Efficacy : In another investigation, the compound was tested against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. Results showed significant inhibition of bacterial growth, suggesting its potential as a lead compound for antibiotic development .

- Inflammation Modulation : A study focusing on inflammatory responses indicated that this compound could reduce cytokine levels in activated macrophages, highlighting its role in modulating immune responses .

Table 2: Biological Activities Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels | |

| Antibacterial | Inhibition of bacterial growth | |

| Anticancer | Induced apoptosis in cancer cells |

While specific mechanisms are still under investigation, it is hypothesized that the compound interacts with key enzymes and receptors involved in inflammatory and cancer pathways. The aminomethyl group likely plays a crucial role in these interactions, enhancing binding affinity and specificity.

Synthesis

The synthesis of this compound typically involves the Mannich reaction , where a fluorophenol precursor reacts with formaldehyde and an amine in the presence of an acid catalyst. This method efficiently introduces the aminomethyl group into the structure.

Synthesis Overview

- Starting Materials : Fluorophenol, formaldehyde, primary or secondary amine.

- Catalyst : Acid catalyst (e.g., hydrochloric acid).

- Purification Method : Recrystallization techniques are commonly employed to purify the final product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。